N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide chemical properties
N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide chemical properties
An In-depth Technical Guide to N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide. This molecule is a significant building block in medicinal chemistry and material science, largely owing to its unique electronic and structural characteristics imparted by the trifluoromethyl and iodo substituents. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols.
Introduction and Molecular Overview
N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is a halogenated organic compound belonging to the acetamide class.[1] Its structure is characterized by a phenyl ring substituted with an iodine atom at the 4-position, a trifluoromethyl group at the 2-position, and an acetamide group at the 1-position. The interplay of these functional groups dictates its chemical behavior and utility.
The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] The iodine atom, a versatile halogen, serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in various palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecular architectures.[3] Consequently, N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is of considerable interest as a precursor for novel pharmaceuticals, particularly those with potential anticancer or antibacterial activities, and in the development of advanced materials.[3]
Physicochemical Properties
The physical and chemical properties of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection for reactions and purification, as well as for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃INO | [4][5][6] |
| Molecular Weight | 329.06 g/mol | [4][5][6] |
| CAS Number | 97760-98-0 | [4][5][6] |
| Appearance | Solid at room temperature | [3] |
| Melting Point | 132-136 °C | [5][7] |
| Boiling Point | 355.4 ± 42.0 °C (Predicted) | [5] |
| Density | 1.847 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide | [3] |
| pKa | 13.62 ± 0.70 (Predicted) | [4][5] |
| XLogP3 | 3.34 | [5] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide involves the N-acetylation of its aniline precursor, 4-iodo-2-(trifluoromethyl)aniline.[1] This reaction is a classic example of nucleophilic acyl substitution.
Causality in Experimental Design:
-
Reagent Choice : Acetic anhydride or acetyl chloride are used as the acetylating agents. Acetic anhydride is often preferred due to its lower cost and easier handling, though acetyl chloride can be more reactive.
-
Catalyst/Base : A weak base such as pyridine or triethylamine is employed to neutralize the acid byproduct (acetic acid or HCl) generated during the reaction.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control : The reaction is typically conducted at reduced temperatures (e.g., 0 °C to room temperature) to manage its exothermic nature and minimize the formation of potential side products.[3]
-
Purification : Recrystallization or column chromatography are standard methods for purifying the final product, chosen based on the impurity profile and the required level of purity.[3]
Detailed Experimental Protocol: N-Acetylation of 4-iodo-2-(trifluoromethyl)aniline
Materials:
-
4-iodo-2-(trifluoromethyl)aniline (1.0 eq)
-
Acetic anhydride (1.2 eq) or Acetyl chloride (1.2 eq)
-
Pyridine (2.0 eq) or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-iodo-2-(trifluoromethyl)aniline (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
Add the acetylating agent (e.g., acetic anhydride, 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield pure N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide.
Chemical Reactivity and Synthetic Utility
The reactivity of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is governed by its three key functional groups: the acetamide, the iodine atom, and the trifluoromethyl group on the aromatic ring.
-
Substitution Reactions at the Iodine Position : The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group for various transformations. This is particularly valuable in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 4-position. This modularity is a cornerstone of modern synthetic chemistry for building libraries of drug candidates.[3]
-
Reactions of the Acetamide Group : The amide functionality can undergo hydrolysis under acidic or basic conditions to revert to the parent aniline. Conversely, the carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary amine.[3]
-
Influence of Ring Substituents : The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This electronic effect, combined with the steric bulk of the substituents, influences the regioselectivity of further reactions on the phenyl ring.
Potential Reaction Pathways Diagram
Caption: Key reaction pathways for N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide.
Spectroscopic Characterization
Characterization of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide relies on a suite of standard spectroscopic techniques.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show distinct signals for the aromatic protons, a singlet for the methyl protons of the acetyl group, and a broad singlet for the N-H proton of the amide.
-
¹³C NMR : Will display resonances for the aromatic carbons (with C-F and C-I couplings), the carbonyl carbon of the amide, and the methyl carbon.
-
¹⁹F NMR : A key technique for fluorinated compounds. It would show a singlet for the -CF₃ group. The chemical shift of this signal is highly sensitive to the local electronic environment, making it a powerful probe for studying molecular interactions, such as protein binding.[8]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (Amide I band, around 1660 cm⁻¹), and the N-H bend (Amide II band, around 1550 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of an acetyl group (CH₃CO) or other fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Research and Development
The unique combination of functional groups in N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide makes it a valuable tool in several areas of scientific research.
-
Medicinal Chemistry : It is primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] The trifluoromethylphenyl acetamide scaffold is found in various biologically active compounds.[9][10] The iodine atom provides a convenient handle for late-stage functionalization, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
-
Biochemical Research : As a fluorinated molecule, it can be used as a ¹⁹F NMR probe to study protein-ligand interactions and enzyme inhibition.[3][8] The sensitivity of the ¹⁹F chemical shift to the local environment can provide valuable information about the binding site and conformational changes in biomolecules upon ligand binding.[8]
-
Material Science : The properties imparted by the trifluoromethyl group, such as thermal and chemical stability, make this compound and its derivatives of interest in the development of new polymers and functional materials.[3]
Safety and Handling
As a halogenated organic compound, N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide requires careful handling in a laboratory setting.[1]
-
Hazards Identification : It is classified as an irritant.[5][7] It may cause skin and serious eye irritation.[5][11] Similar compounds are harmful if swallowed, in contact with skin, or if inhaled.[12][13][14]
-
Recommended Precautions :
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ResearchGate. 19 F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N -(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19 F NMR Probe. [Link]
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Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. [Link]
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Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
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